molecular formula C20H32O4 B1624087 (8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid CAS No. 80234-67-9

(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid

Cat. No. B1624087
CAS RN: 80234-67-9
M. Wt: 336.5 g/mol
InChI Key: NNPWRKSGORGTIM-OALUTQOASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid” is a product of the 15-lipoxygenation of arachidonic acid in polymorphonuclear leukocytes (PMNLs). It has been found to produce a dose-dependent hyperalgesia, as measured by decrease in threshold for paw withdrawal .


Synthesis Analysis

The synthesis of “(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid” involves the 15-lipoxygenation of arachidonic acid in PMNLs . Further details about the synthesis process are not available in the retrieved information.


Molecular Structure Analysis

The molecular formula of “(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid” is C20H32O4 .


Chemical Reactions Analysis

“(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid” is a product of the 15-lipoxygenation of arachidonic acid in PMNLs . It is involved in the induction of hyperalgesia, a process that is receptor-dependent .

Scientific Research Applications

Nociceptor Sensitization and Pain Modulation

One study examined the effects of (8R,15S)-dihydroxyicosa-(5E-9,11,13Z)tetraenoic acid on the mechanical thresholds and thermal responses of cutaneous C-fiber nociceptors in rats. The compound significantly decreased the mechanical threshold of nociceptors, indicating its potential role in sensitizing nociceptors to mechanical stimuli. This effect was antagonized by its stereoisomer, highlighting its specific action on pain modulation (White et al., 1990).

Inflammation and Lipid Mediator Biosynthesis

Another study identified novel compounds formed from arachidonic acid in human leukocytes, contributing to our understanding of lipid mediator biosynthesis during inflammation. This research opens avenues for exploring the roles of such metabolites in inflammatory processes and their resolution (Serhan et al., 1984).

Potential in Treating Neurological Diseases

Research on Acer species seeds, rich in nervonic acid (cis-15-tetracosenoic acid), has indicated its critical role in nerve fibers and cells, suggesting applications in treating and preventing neurological diseases. This study provides insights into alternative sources of nervonic acid, which is structurally related to (8R,15S)-dihydroxyicosa-5,9,11,13-tetraenoic acid, and its importance in neurological health (He et al., 2020).

Diagnostic Marker for Cattle Abortifacient

A study on the serum metabolite of isocupressic acid in cattle indicated the transformation of this compound into a metabolite used as a diagnostic marker for pine needle-induced abortions in cattle. This highlights the compound's utility in veterinary diagnostics and its biological transformation pathways (Garrossian et al., 2002).

Vasoconstriction and Antiproliferative Activity

Research on a stable isomer of 15(S)-HETE revealed its key vasoconstrictive and antiproliferative activities. This underscores the potential therapeutic applications of (8R,15S)-dihydroxyicosa-5,9,11,13-tetraenoic acid and its analogs in cardiovascular health and cancer treatment (Pfister et al., 2016).

properties

IUPAC Name

(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O4/c1-2-3-8-13-18(21)14-9-4-5-10-15-19(22)16-11-6-7-12-17-20(23)24/h4-6,9-11,14-15,18-19,21-22H,2-3,7-8,12-13,16-17H2,1H3,(H,23,24)/t18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPWRKSGORGTIM-OALUTQOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC=CC=CC(CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](C=CC=CC=C[C@@H](CC=CCCCC(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80425010
Record name AC1O7M0F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(8R,15S)-8,15-dihydroxyicosa-5,9,11,13-tetraenoic acid

CAS RN

80234-67-9
Record name AC1O7M0F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80425010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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